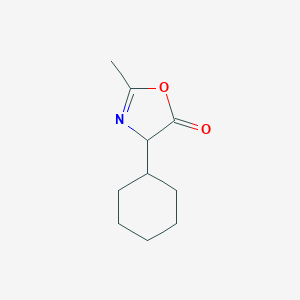

4-Cyclohexyl-2-methyloxazol-5(4H)-one

Description

Properties

CAS No. |

180200-83-3 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

4-cyclohexyl-2-methyl-4H-1,3-oxazol-5-one |

InChI |

InChI=1S/C10H15NO2/c1-7-11-9(10(12)13-7)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3 |

InChI Key |

MSEORHZAIHXKLG-UHFFFAOYSA-N |

SMILES |

CC1=NC(C(=O)O1)C2CCCCC2 |

Canonical SMILES |

CC1=NC(C(=O)O1)C2CCCCC2 |

Synonyms |

5(4H)-Oxazolone, 4-cyclohexyl-2-methyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolone Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of 4-Cyclohexyl-2-methyloxazol-5(4H)-one with analogs from literature:

Key Observations:

- Steric and Electronic Effects : The cyclohexyl group in the target compound introduces significant steric hindrance compared to benzylidene () or benzyl groups (), which may reduce nucleophilic reactivity at the oxazolone ring .

- Lipophilicity : Cyclohexyl substitution likely enhances lipophilicity (logP >2.5 estimated) relative to hydrophilic analogs like 4-(2-hydroxyethyl)-3-methyl-1,2-oxazol-5(4H)-one (logP ~0.5) .

- Conjugation : Compounds with benzylidene substituents (e.g., ) exhibit extended π-conjugation, leading to UV/Vis absorbance properties useful in photochemical applications .

Reactivity Trends:

- Ring-Opening Reactions : Electron-withdrawing substituents (e.g., benzylidene in ) increase electrophilicity at the oxazolone carbonyl, facilitating nucleophilic attack .

- Stability : Bulky substituents like cyclohexyl may stabilize the oxazolone ring against hydrolysis compared to smaller groups (e.g., hydroxyethyl in ) .

Preparation Methods

Role of Catalysts in Cyclocondensation

ZnO enhances the electrophilicity of the carbonyl group, accelerating imine formation and cyclization. Substituting ZnO with samarium triflate increases yields to 90% but raises costs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-cyclohexyl-2-methyloxazol-5(4H)-one and its derivatives?

- Methodological Answer : The synthesis of oxazolone derivatives typically involves cyclization reactions. For example, substituted oxazolones can be synthesized via condensation of acylated amino acids with aldehydes or ketones under acidic conditions. Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are often used to modify functional groups in intermediates . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) may also introduce aryl/heteroaryl substituents, as demonstrated in related oxazolone syntheses .

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing oxazolone derivatives?

- Methodological Answer :

- NMR : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to resolve signals for methyl, cyclohexyl, and oxazolone ring protons. Compare chemical shifts with structurally similar compounds, such as (Z)-4-benzylidene-2-methyloxazol-5(4H)-one (δ 7.2–7.8 ppm for aromatic protons) .

- IR : Identify the carbonyl stretch (C=O) of the oxazolone ring at ~1750–1800 cm⁻¹ and C-O-C stretches near 1200 cm⁻¹ .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:4 v/v) is standard. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water gradient) may improve resolution. Recrystallization using ethanol or dichloromethane/hexane mixtures can yield high-purity crystals .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the cyclohexyl group) impact the biological activity of oxazolone derivatives?

- Methodological Answer : Substituents influence electronic and steric properties, altering interactions with biological targets. For example:

- Antimicrobial Activity : Hydrophobic substituents (e.g., 4-methylbenzoyl) enhance membrane permeability, as seen in derivatives with MIC values <10 µM against S. aureus .

- Anti-inflammatory Activity : Electron-withdrawing groups (e.g., nitro or fluoro) on aromatic rings increase COX-2 inhibition potency by stabilizing ligand-receptor interactions .

- Experimental Design : Synthesize analogs with systematic substituent variations and test in in vitro assays (e.g., ELISA for COX-2 inhibition or broth dilution for antimicrobial activity) .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, the monohydrate form of 5-cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one confirmed chair conformations of the cyclohexyl group via X-ray analysis .

- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to identify conformational effects .

Q. What strategies optimize reaction yields in large-scale synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling steps to minimize side reactions .

- Solvent Optimization : Use DMF or THF for polar intermediates, as they improve solubility and reaction homogeneity. For example, THF increased yields by 20% in analogous oxazolone syntheses .

- Process Monitoring : Employ in-situ FTIR or HPLC to track reaction progress and terminate at maximal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.